molecular formula C20H37N3O B14270067 2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol CAS No. 185448-41-3

2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol

Cat. No.: B14270067
CAS No.: 185448-41-3
M. Wt: 335.5 g/mol
InChI Key: PLPMDJRGONAOKH-UHFFFAOYSA-N
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Description

2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol, can be achieved through several methods. Common synthetic routes include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the cyclization of amido-nitriles or the reaction of aldehydes with thiosemicarbazide under reflux conditions .

Industrial Production Methods

Industrial production of imidazole derivatives often involves scalable processes that ensure high yield and purity. These methods may include the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the ring .

Scientific Research Applications

2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol is unique due to its specific structure, which includes a long alkyl chain and an imidazole ring. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

185448-41-3

Molecular Formula

C20H37N3O

Molecular Weight

335.5 g/mol

IUPAC Name

2-[(1-tetradecylimidazol-2-yl)methylideneamino]ethanol

InChI

InChI=1S/C20H37N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-23-17-14-22-20(23)19-21-15-18-24/h14,17,19,24H,2-13,15-16,18H2,1H3

InChI Key

PLPMDJRGONAOKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1C=CN=C1C=NCCO

Origin of Product

United States

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